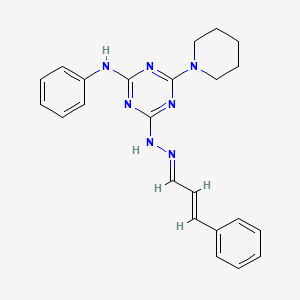![molecular formula C22H31N3O3S B11681056 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-(phenylcarbonyl)pyrimidin-4(3H)-one](/img/structure/B11681056.png)
2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-(phenylcarbonyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a benzoyl group, a diethylaminoethyl sulfanyl group, and a hydroxy-pentyl-dihydropyrimidinone core, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the benzoyl group: This step involves the acylation of the dihydropyrimidinone core using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the diethylaminoethyl sulfanyl group: This can be done through a nucleophilic substitution reaction where the dihydropyrimidinone core is reacted with 2-(diethylamino)ethyl chloride and a thiol compound under basic conditions.
Hydroxylation and pentylation: The final steps involve hydroxylation of the pyrimidinone ring and subsequent alkylation with a pentyl group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The diethylaminoethyl sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-KETO-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE.
Reduction: Formation of 3-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-BENZOYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-HEXYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the diethylaminoethyl sulfanyl group, in particular, may enhance its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C22H31N3O3S |
|---|---|
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
3-benzoyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-5-pentylpyrimidin-4-one |
InChI |
InChI=1S/C22H31N3O3S/c1-4-7-9-14-18-19(26)23-22(29-16-15-24(5-2)6-3)25(21(18)28)20(27)17-12-10-8-11-13-17/h8,10-13,26H,4-7,9,14-16H2,1-3H3 |
Clé InChI |
ZMAZFFOIWHFNDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(N=C(N(C1=O)C(=O)C2=CC=CC=C2)SCCN(CC)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11680994.png)
![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681002.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11681005.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11681015.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11681023.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681024.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-(4-propoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11681030.png)

![Diethyl [(4-nitrophenyl)methylene]biscarbamate](/img/structure/B11681050.png)
![ethyl (2E)-4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoate](/img/structure/B11681063.png)
